ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the isobutoxy and methoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared to other similar compounds, such as:
- Ethyl 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that belongs to a class of pyrimidothiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : Research has shown that these compounds can induce cell cycle arrest in the G2/M phase of cancer cells, leading to apoptosis. This mechanism is crucial for the development of effective cancer therapies .
- Selectivity : Studies have reported high selectivity toward cancer cells with low toxicity in normal human peripheral blood lymphocytes. This selectivity is essential for minimizing side effects during treatment .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed that similar compounds can activate apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation .
- Structural Requirements : The presence of specific structural motifs, such as methoxy and isobutoxy groups, appears to enhance the activity against various cancer cell lines .
Comparative Analysis
A comparative analysis with other similar compounds can provide insights into the relative effectiveness and potential applications:
Compound Name | IC50 (µM) | Mechanism of Action | Selectivity |
---|---|---|---|
Compound A | 0.08 | Antitubulin activity | High |
Compound B | 0.41 | G2/M phase arrest | Moderate |
Ethyl 6-(4-isobutoxy...) | TBD | Apoptosis induction via ROS generation | High |
Study 1: Antitumor Activity
In a study evaluating the antitumor activity of pyrimidothiazine derivatives, this compound was found to possess potent growth inhibitory effects against multiple cancer cell lines. The study reported IC50 values in the micromolar range across various subtypes of lymphoma .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action revealed that it induces apoptosis through mitochondrial pathways and alters cell cycle dynamics significantly. The findings supported the hypothesis that structural modifications lead to enhanced biological activity .
Properties
Molecular Formula |
C22H28N2O5S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-6-28-21(26)19-14(4)23-22-24(18(25)9-10-30-22)20(19)15-7-8-16(17(11-15)27-5)29-12-13(2)3/h7-8,11,13,20H,6,9-10,12H2,1-5H3 |
InChI Key |
LIBMKVBLPDGQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)CCS2)C |
Origin of Product |
United States |
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